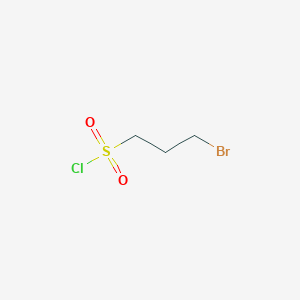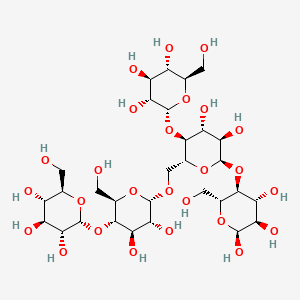
3-Bromopropane-1-sulfonyl chloride
Overview
Description
3-Bromopropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₆BrClO₂S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The compound is characterized by its bromine and sulfonyl chloride functional groups, which make it highly reactive and useful in various chemical transformations .
Mechanism of Action
Mode of Action
3-Bromo-1-propanesulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can react with nucleophiles, such as amines or alcohols, in a substitution reaction to form sulfonamides or sulfonate esters, respectively . The bromine atom in the compound may also participate in reactions, potentially acting as a leaving group in nucleophilic substitution reactions.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (2215 g/mol) and LogP (242), suggest that it may have reasonable bioavailability .
Action Environment
The action of 3-Bromo-1-propanesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can affect the compound’s reactivity. Additionally, factors such as pH and temperature can influence the rate and outcome of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonyl chloride, which is then converted to the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the continuous flow of reactants through a reactor. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-Bromopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Chloropropane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
1-Propanesulfonyl chloride: Lacks the bromine atom, making it less reactive.
3-Bromo-1-propanol: Contains a hydroxyl group instead of a sulfonyl chloride group.
Uniqueness
3-Bromopropane-1-sulfonyl chloride is unique due to its combination of bromine and sulfonyl chloride functional groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of sulfonamides and sulfonate esters, as well as in the modification of biomolecules .
Properties
IUPAC Name |
3-bromopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrClO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHZFZVIDRJWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302458 | |
| Record name | 3-Bromo-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89123-01-3 | |
| Record name | NSC151044 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)


![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)








